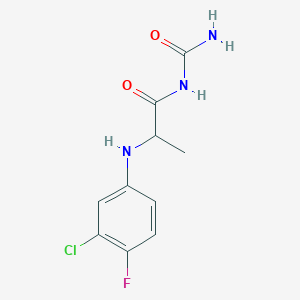
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide is an organic compound with the molecular formula C10H11ClFN3O2 This compound is characterized by the presence of a carbamoyl group, a substituted phenyl ring, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable carbamoylating agent under controlled conditions. One common method involves the use of isocyanates or carbamoyl chlorides in the presence of a base to facilitate the formation of the carbamoyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Carbamoyl-2-((3-chloro-4-bromophenyl)amino)propanamide
- n-Carbamoyl-2-((3-chloro-4-methylphenyl)amino)propanamide
- n-Carbamoyl-2-((3-chloro-4-nitrophenyl)amino)propanamide
Uniqueness
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H11ClFN3O2 |
|---|---|
Poids moléculaire |
259.66 g/mol |
Nom IUPAC |
N-carbamoyl-2-(3-chloro-4-fluoroanilino)propanamide |
InChI |
InChI=1S/C10H11ClFN3O2/c1-5(9(16)15-10(13)17)14-6-2-3-8(12)7(11)4-6/h2-5,14H,1H3,(H3,13,15,16,17) |
Clé InChI |
YIMRZMKDYYLHPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(=O)N)NC1=CC(=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


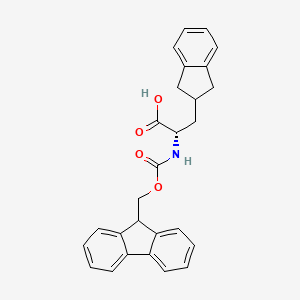
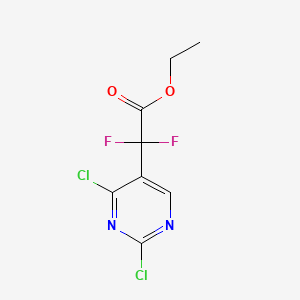

![N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-9-naphthalen-2-ylpurin-6-amine](/img/structure/B14904529.png)
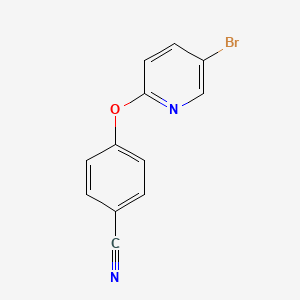
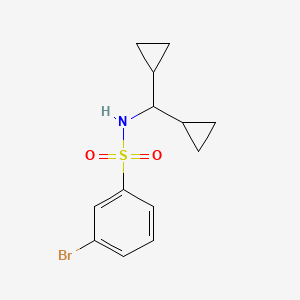
![n-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B14904540.png)
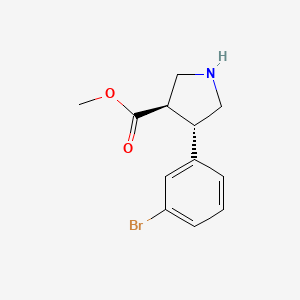

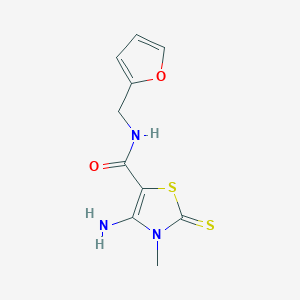
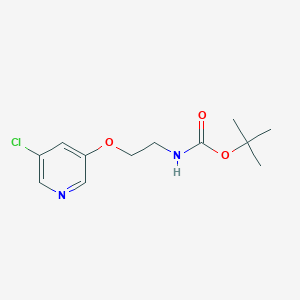
![7-Chlorospiro[benzo[b][1,4]oxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B14904586.png)
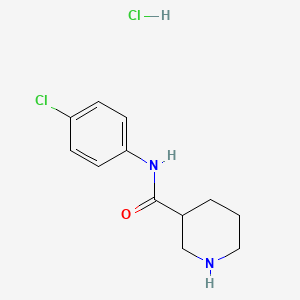
![1,8-Dimethyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904599.png)
